
2-Methyl-6-(2-phenylethenyl)pyridine
説明
2-Methyl-6-(2-phenylethenyl)pyridine belongs to the class of organic compounds known as styrenes . It is a research drug that was one of the first compounds found to act as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 .
Molecular Structure Analysis
The molecular formula of 2-Methyl-6-(2-phenylethenyl)pyridine is C14H13N . The compound consists of a pyridine ring with a methyl group at the 2nd position and a phenylethenyl group at the 6th position .科学的研究の応用
Neuroprotection
2-Methyl-6-(2-phenylethenyl)pyridine: has been studied for its neuroprotective effects. It acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5, which plays a role in acute brain injury. Research indicates that it may reduce neuronal injury and improve recovery post-trauma by modulating NMDA receptor activity .
Antidepressant and Anxiolytic Effects
This compound has shown potential in animal studies as an antidepressant and anxiolytic agent. Its interaction with mGluR5 receptors may influence mood regulation pathways, offering a new avenue for treating mood disorders .
Addiction and Withdrawal
In the context of addiction, 2-Methyl-6-(2-phenylethenyl)pyridine has been found to reduce self-administration of substances like nicotine, cocaine, ketamine, and heroin in animal models. This suggests its potential application in managing addiction and withdrawal symptoms .
Interaction with Opioid Receptors
The compound’s ability to reduce the effects of morphine withdrawal points to a direct interaction between mGluR5 and the μ-opioid receptor. This interaction could be crucial for developing therapies for opioid addiction .
Liquid Crystal Research
Originally patented as a liquid crystal for LCDs, this compound’s physical properties have been explored for potential applications in display technologies .
Positive Allosteric Modulation
2-Methyl-6-(2-phenylethenyl)pyridine: also serves as a positive allosteric modulator of the mGluR4 subtype. This modulation is significant for understanding signal transduction in the central nervous system and could lead to therapeutic applications .
Lead Compound for Drug Development
As a lead compound, it has been instrumental in the development of more potent and selective mGluR5 antagonists. This research continues to be vital for pharmaceutical advancements .
Reinforcing Effects
Interestingly, the compound itself has been shown to possess weak reinforcing effects, which could have implications for understanding reward pathways in the brain .
作用機序
Target of Action
2-Methyl-6-(2-phenylethenyl)pyridine, also known as MPEP, is a research drug that primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various neurological processes .
Mode of Action
MPEP acts as a selective antagonist for the mGluR5 receptor . This means it binds to this receptor and blocks its activation, thereby inhibiting the receptor’s function . It also acts as a weak NMDA antagonist and a positive allosteric modulator of another subtype, mGlu4 .
Biochemical Pathways
The primary biochemical pathway affected by MPEP is the glutamatergic pathway . By blocking the mGluR5 receptor, MPEP inhibits the normal functioning of this pathway, which can lead to various downstream effects . There is also evidence for a functional interaction between mGluR5 and NMDA receptors in the same populations of neurons .
Result of Action
MPEP has been found to produce neuroprotective effects following acute brain injury in animal studies . It has also been shown to produce antidepressant and anxiolytic effects in animals, and to reduce the effects of morphine withdrawal . These effects are most likely due to its action on the mGluR5 and NMDA receptors .
Action Environment
The action, efficacy, and stability of MPEP can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other substances can potentially affect the action of most drugs
将来の方向性
Given the limited information available on 2-Methyl-6-(2-phenylethenyl)pyridine, future research could focus on its synthesis, chemical reactions, and potential applications in various fields. It’s worth noting that 2-Methyl-6-(2-phenylethenyl)pyridine has been used as a research drug and has shown potential in neuroprotective effects following acute brain injury in animal studies .
特性
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017353 | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-phenylethenyl)pyridine | |
CAS RN |
7370-21-0, 6266-99-5 | |
| Record name | SIB 1893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002607995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIB 1893 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIB-1893 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



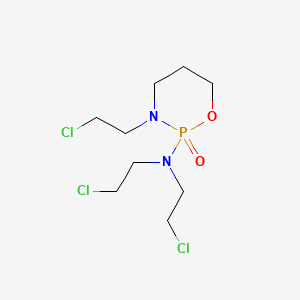
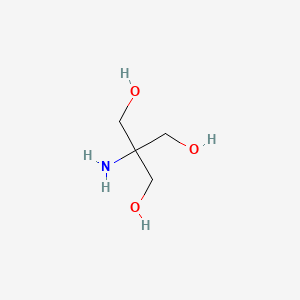
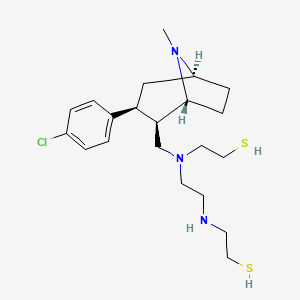
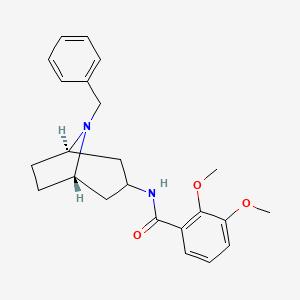
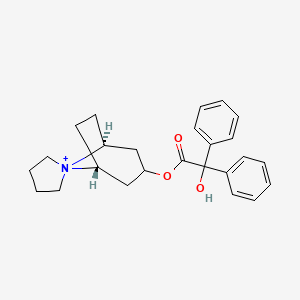
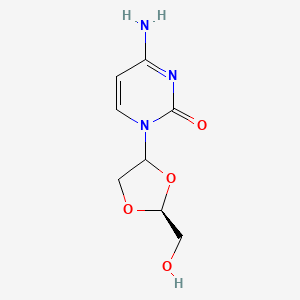
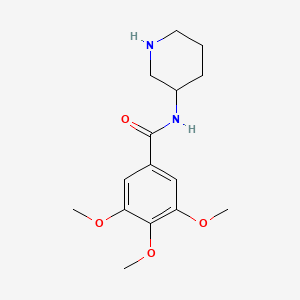
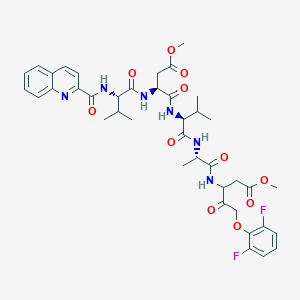
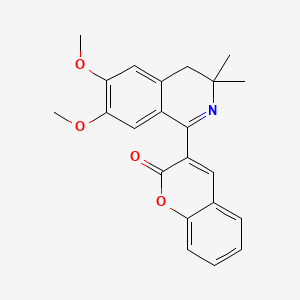
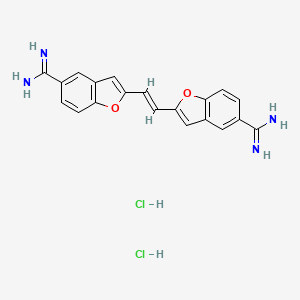


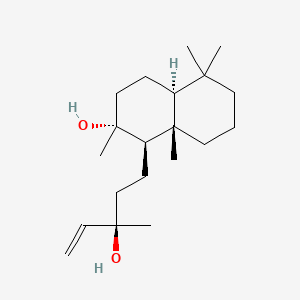
![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)